molecular formula C17H21NO4 B7775094 (-)-Scopolamine CAS No. 475199-31-6

(-)-Scopolamine

Número de catálogo: B7775094
Número CAS: 475199-31-6
Peso molecular: 303.35 g/mol
Clave InChI: STECJAGHUSJQJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(-)-Scopolamine can be synthesized through various methods. One common approach involves the extraction of tropane alkaloids from plants, followed by chemical modification . The synthesis typically involves the following steps:

    Extraction: Tropane alkaloids are extracted from plants like Scopolia japonica.

    Chemical Modification: The extracted alkaloids are chemically modified to produce scopolamine.

Industrial Production Methods

Industrial production of scopolamine often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii . These plants are rich in tropane alkaloids, which are then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .

Análisis De Reacciones Químicas

Types of Reactions

(-)-Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in scopolamine reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from scopolamine reactions include various derivatives used in pharmaceuticals, such as scopolamine butylbromide .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Prevention of Nausea and Vomiting
Scopolamine is widely used for preventing nausea and vomiting associated with motion sickness and postoperative conditions. It is often administered via transdermal patches, which provide a steady release of the drug over several days. Clinical studies have shown that scopolamine is more effective than placebo in preventing these symptoms, with some evidence suggesting it may be superior to certain antihistamines .

1.2 Anesthesia Premedication
In anesthesia, scopolamine is utilized as a premedication to reduce salivation and secretions, thereby minimizing complications during surgery. Its anticholinergic properties help maintain patient stability during procedures involving anesthesia .

1.3 Treatment of Delirium and Neuroinflammation
Recent studies have indicated that scopolamine may induce neuroinflammation and cognitive impairments in animal models, which can mimic delirium-like symptoms. This has led researchers to explore its role in studying neuropsychiatric conditions and potential therapeutic interventions .

Research Applications

2.1 Psychopharmacological Model for Alzheimer's Disease
Scopolamine administration has been proposed as a psychopharmacological model for Alzheimer's disease (AD). Research indicates that scopolamine induces changes in functional brain connectivity similar to those observed in AD patients, making it a valuable tool for studying the disease's mechanisms .

2.2 Neuropharmacological Studies
Scopolamine's effects on neurotransmitter systems have made it a subject of interest in neuropharmacology. It acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), influencing various neurological responses related to stress, depression, and cognitive function .

Case Studies

3.1 Toxicity and Adverse Reactions
Despite its therapeutic benefits, scopolamine can cause adverse reactions, particularly in vulnerable populations. A case study highlighted an instance of unstable supraventricular tachycardia associated with transdermal scopolamine use in a hospitalized patient. This case underlines the importance of monitoring patients for potential drug interactions and metabolic alterations that can lead to toxicity .

3.2 Efficacy in Motion Sickness
A systematic review evaluated the efficacy of scopolamine for treating motion sickness across multiple studies. The findings confirmed its effectiveness compared to placebo and other medications, reinforcing its clinical relevance .

Data Summary

Application Description Evidence Level
Prevention of Nausea/VomitingEffective for motion sickness and postoperative nauseaHigh
Anesthesia PremedicationReduces salivation during surgical proceduresModerate
Alzheimer's ModelMimics cognitive impairments seen in ADEmerging evidence
Neuroinflammation StudiesInduces neuroinflammatory responses in animal modelsModerate
Toxicity ReportsDocumented adverse effects including tachycardiaCase study evidence

Comparación Con Compuestos Similares

Actividad Biológica

(-)-Scopolamine, also known as hyoscine, is a tropane alkaloid derived from plants of the nightshade family. It exhibits a range of biological activities primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and neurophysiological impacts.

Pharmacodynamics

This compound acts predominantly on the central and peripheral nervous systems by antagonizing mAChRs, specifically M1 to M4 subtypes. Its effects include:

  • Cognitive Impairment : Scopolamine is known to induce memory deficits in both animal and human studies, mimicking symptoms seen in Alzheimer's disease (AD) .
  • Antidepressant Effects : Recent studies have demonstrated that scopolamine can produce rapid antidepressant effects in patients with major depressive disorder, showing significant improvements in depression scales compared to placebo .
  • Motion Sickness Prevention : It is widely used for preventing nausea and vomiting associated with motion sickness due to its anticholinergic properties .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Acetylcholine : By blocking mAChRs, scopolamine reduces the activity of acetylcholine, a neurotransmitter crucial for memory and learning processes. This leads to cognitive deficits observed in clinical settings .
  • Neurophysiological Changes : Research indicates that scopolamine administration alters functional connectivity in the brain, particularly reducing connectivity in alpha and beta bands while increasing delta band connectivity. These changes are similar to those observed in AD patients .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration:

  • Bioavailability : The oral bioavailability ranges from 20% to 40%, with peak plasma concentrations reached approximately 45 minutes post-administration .
  • Half-life : The average half-life is about 5 hours but can vary between 2 to 10 hours depending on individual metabolism .
  • Metabolism : Primarily metabolized by the CYP3A4 enzyme, scopolamine's metabolism can be significantly altered by grapefruit juice, which inhibits this enzyme and increases plasma levels of the drug .

Antidepressant Efficacy

A series of studies have highlighted the potential of this compound as an antidepressant. For instance:

  • In a clinical trial involving scopolamine administered intravenously, patients showed a significant reduction in Hamilton Depression Rating Scale (HDRS) scores compared to placebo groups .
StudyTreatmentHDRS ChangeRemission Rate
Khajavi et al.Oral Scopolamine vs. Placebo-3.2 (p = 0.001)34% vs. 0%
Park et al.IV Scopolamine vs. PlaceboNo significant difference8% vs. 0%
Zhou et al.High Dose IM vs. PlaceboNo significant difference72.7% cumulative response

Cognitive Impairment Model

This compound is frequently used as a pharmacological model for studying cognitive impairment due to its ability to induce memory deficits akin to those seen in AD:

  • Studies have shown that scopolamine administration leads to decreased power in alpha and beta EEG bands while increasing delta activity, reflecting cognitive decline .

Case Studies

  • Antidepressant Study : A randomized controlled trial demonstrated that patients receiving scopolamine had a higher rate of remission compared to those on placebo, with common side effects including dry mouth and dizziness .
  • Neurophysiological Effects : A study involving EEG analysis revealed that scopolamine altered brain connectivity patterns similar to those found in AD patients, suggesting its utility in understanding neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of (-)-scopolamine, and how can they be experimentally characterized?

this compound undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A subfamily) and subsequent conjugation reactions (e.g., glucuronidation). Key metabolites include norscopolamine and dihydroscopolamine. To characterize these pathways:

  • Use LC-MS/MS to quantify parent compounds and metabolites in biological matrices (plasma, urine) .
  • Employ radiolabeled scopolamine (e.g., 14C^{14}\text{C}-scopolamine) to trace metabolic intermediates .
  • Control for variables like age, liver function, and drug-drug interactions, as these alter CYP3A activity .

Q. What analytical methods are most reliable for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits <1 ng/mL) and selectivity. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to remove interferents .
  • Chromatographic separation : Reverse-phase columns (C18) with mobile phases optimized for polar metabolites .
  • Validation : Include recovery rates, matrix effects, and inter-day variability assessments (Table 1).

Table 1 : Comparison of Analytical Platforms for this compound

MethodSensitivitySelectivityMetabolite Coverage
LC-MS/MSHighHighBroad (parent + metabolites)
GC-MSModerateModerateLimited to volatile derivatives
ImmunoassayLowLowParent compound only

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s antidepressant efficacy in major depressive disorder (MDD)?

Conflicting results (e.g., rapid vs. delayed effects) may stem from:

  • Dose-response variability : Optimize dosing regimens using pharmacokinetic modeling (e.g., infusion vs. oral administration) .
  • Patient stratification : Subgroup analyses based on biomarkers (e.g., cholinergic receptor density) or genetic polymorphisms in CYP3A4 .
  • Temporal factors : Use crossover designs (e.g., placebo-scopolamine sequences) to control for carryover effects .

Q. What methodological frameworks are optimal for designing preclinical studies on this compound’s cognitive effects?

Apply the PICOT framework to structure hypotheses:

  • P opulation: Rodent models with induced cholinergic deficits (e.g., scopolamine-induced amnesia).
  • I ntervention: Dose-range testing (0.1–1 mg/kg, i.p.).
  • C omparator: Saline placebo + positive controls (e.g., donepezil).
  • O utcome: Morris water maze performance or novel object recognition .
  • T ime: Acute (30-min post-injection) vs. chronic (7-day) exposure.

Q. How can researchers optimize LC-MS parameters for scopolamine metabolite identification in untargeted metabolomics?

  • Ionization : Electrospray ionization (ESI) in positive mode for alkaloids .
  • Fragmentation : Collision-induced dissociation (CID) at 20–35 eV to generate diagnostic ions (e.g., m/z 138 for tropic acid) .
  • Data analysis : Use spectral libraries (e.g., NIST) and software (XCMS, MetaboAnalyst) for metabolite annotation .

Q. Data Interpretation & Contradiction Management

Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s antinociceptive effects?

  • Random-effects models : Account for variability in study designs (e.g., animal species, pain assays) .
  • Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized scopolamine purity) .
  • Dose-response meta-regression : Quantify effect size dependence on dosage (mg/kg) and administration route .

Q. How should researchers validate scopolamine’s off-target receptor interactions in silico?

  • Molecular docking : Screen against cholinergic (mAChR, nAChR) and off-target receptors (e.g., histamine H1) using AutoDock Vina .
  • MD simulations : Assess binding stability (≥100 ns trajectories) with GROMACS .
  • In vitro confirmation : Functional assays (cAMP, Ca2+^{2+} flux) in HEK293 cells expressing candidate receptors .

Q. Ethical & Reporting Standards

Q. What are the key FINER criteria for evaluating this compound research questions?

Ensure questions are:

  • F easible: Adequate sample size (power analysis) and biosafety protocols (e.g., handling Schedule III substances).
  • I nteresting: Address gaps (e.g., sex-specific pharmacokinetics).
  • N ovel: Explore understudied applications (e.g., scopolamine in PTSD extinction).
  • E thical: IRB approval for human studies (e.g., informed consent for cognitive testing) .
  • R elevant: Align with NIH priorities (e.g., "cholinergic dysfunction in neurodegeneration") .

Propiedades

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858963
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
Details Thomson Health Care Inc.; Physicians' Desk Reference 62 ed., Montvale, NJ 2008, p. 2192
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005)
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

475199-31-6, 51-34-3
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-Scopolamine
(-)-Scopolamine
(-)-Scopolamine
(-)-Scopolamine
(-)-Scopolamine
(-)-Scopolamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.